Physicochemical Differentiation: Reduced Lipophilicity (XLogP3-AA) and Increased TPSA vs. Halogenated Analogs
4-(4-Methoxy-1H-pyrazol-1-yl)piperidine exhibits an XLogP3-AA of 0.2, which is substantially lower than the predicted XLogP3 of 0.56 for the 4-methyl analog and is expected to be significantly lower than the more lipophilic 4-chloro (estimated XLogP ~1.5-1.8) and 4-bromo (estimated XLogP ~1.7-2.0) derivatives [1][2]. Additionally, the topological polar surface area (TPSA) of the target compound is 39.1 Ų, compared to 29.85 Ų for the 4-methyl analog, reflecting increased polarity conferred by the methoxy oxygen [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA or predicted LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 4-Methyl analog (LogP ≈ 0.56); 4-Chloro analog (estimated LogP ≈ 1.5-1.8); 4-Bromo analog (estimated LogP ≈ 1.7-2.0) |
| Quantified Difference | ΔLogP ≈ -0.36 (vs. methyl); ΔLogP ≈ -1.3 to -1.8 (vs. halogenated analogs) |
| Conditions | Computed via PubChem XLogP3-AA (release 2025.09.15) for target; predicted LogP for comparators from ChemBase and standard estimation |
Why This Matters
Reduced lipophilicity correlates with lower non-specific binding and improved aqueous solubility, critical for achieving favorable ADME profiles in lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 117124932, 4-(4-Methoxy-1H-pyrazol-1-yl)piperidine. Retrieved April 16, 2026. View Source
- [2] ChemBase. 4-(4-Methyl-1H-pyrazol-1-yl)piperidine (ChemBase ID 273768). Product Information Datasheet. View Source
